

# Derazantinib combination therapy atezolizumab UC

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## Compound Focus: Derazantinib

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## Proposed Mechanisms of Action and Synergy

The combination of **Derazantinib** and Atezolizumab represents a rational multi-targeted approach based on converging biological pathways.

- **Derazantinib's Dual Antitumor Activity:** **Derazantinib** is an oral, ATP-competitive, multi-kinase inhibitor with strong **pan-FGFR (FGFR1-3)** activity. It also potently inhibits **Colony Stimulating Factor 1 Receptor (CSF1R)**, a key regulator of tumor-associated macrophages (TAMs). Inhibition of CSF1R is known to cause repolarization of immunosuppressive M2-type TAMs towards the M1 phenotype, which can help restore T cell activity within the tumor microenvironment (TME) [1].
- **Atezolizumab's Role in Reversing Immune Suppression:** Atezolizumab is a monoclonal antibody that targets **Programmed Death-Ligand 1 (PD-L1)**. It blocks the interaction between PD-L1 on tumor or antigen-presenting cells and PD-1 on T cells, thereby reversing T cell inhibition and restoring the antitumor immune response [2] [3].
- **Theoretical Synergistic Effect:** By inhibiting CSF1R, **Derazantinib** can remodel the TME, reducing immune suppression and potentially making the tumor more vulnerable to the immune reactivation driven by Atezolizumab [1]. This combination targets both the tumor cell (via FGFR inhibition) and its protective microenvironment (via CSF1R inhibition and immune checkpoint blockade).

## Preclinical and Clinical Evidence

The rationale for this combination is supported by preclinical data and is currently under investigation in a clinical trial.

- **Preclinical Justification:** The FIDES-02 trial is explicitly testing the hypothesis that **Derazantinib's** CSF1R inhibition can enhance the activity of immune checkpoint inhibitors like Atezolizumab [1]. Preclinical studies in zebrafish models have also confirmed that **Derazantinib** has activity on vascular development, indicating its multi-kinase effects are biologically relevant in vivo [4].
- **Clinical Trial Framework:** The **FIDES-02 (NCT04045613)** study is a Phase Ib/II trial designed to evaluate the safety and efficacy of **Derazantinib** in combination with Atezolizumab in patients with FGFR-altered metastatic Urothelial Carcinoma [1]. This trial will provide critical data on the feasibility and potential benefit of this combination strategy.

## Proposed Experimental Protocol for In Vivo Efficacy

This protocol outlines a standard preclinical study to validate the combination's efficacy in a mouse model, which could serve as a foundation for further clinical development.

- **Objective:** To evaluate the antitumor efficacy and immunomodulatory effects of **Derazantinib** alone and in combination with Atezolizumab in a mouse xenograft model of FGFR-altered UC.
- **Materials:**
  - **Cell Line:** A patient-derived or human FGFR-altered UC cell line.
  - **Animals:** Immunocompromised mice (e.g., NSG) or humanized mouse models.
  - **Drugs:** **Derazantinib** (formulated for oral gavage), Atezolizumab (formulated for intraperitoneal injection).
- **Methods:**
  - **Tumor Inoculation:** Subcutaneously inject UC cells into mice.
  - **Grouping and Dosing:** Randomize mice into four groups once tumors reach ~100 mm<sup>3</sup>:
    - **Group 1 (Vehicle Control)**
    - **Group 2 (Atezolizumab monotherapy):** 10 mg/kg, i.p., twice weekly.
    - **Group 3 (Derazantinib monotherapy):** 75 mg/kg, p.o., daily.
    - **Group 4 (Combination therapy):** Doses as in Groups 2 and 3.
  - **Tumor Monitoring:** Measure tumor volumes and body weights 2-3 times weekly.
  - **Endpoint Analysis:** After 4-6 weeks, harvest tumors for analysis:
    - **Immunohistochemistry (IHC)/Flow Cytometry:** Analyze immune cell infiltration (CD8+ T cells, FoxP3+ Tregs, F4/80+ macrophages).
    - **Phospho-Protein Analysis:** Assess FGFR and MAPK pathway inhibition (p-FRS2, p-ERK).

## Anticipated Data Output and Analysis

You can structure and analyze the results from the in vivo experiment using the following key metrics.

Parameter	Vehicle Control	Atezolizumab	Derazantinib	Combination
Final Tumor Volume (mm <sup>3</sup> )	To be measured	To be measured	To be measured	To be measured
Tumor Growth Inhibition (%)	--	Calculated	Calculated	Calculated
CD8+ T cell Infiltration	To be measured	To be measured	To be measured	To be measured
M2/M1 Macrophage Ratio	To be measured	To be measured	To be measured	To be measured
p-ERK/ERK Ratio	To be measured	To be measured	To be measured	To be measured

## Safety and Toxicity Monitoring Protocol

Combining targeted therapy with immunotherapy requires careful safety monitoring due to the potential for overlapping or novel toxicities.

- **Common Toxicities of Monotherapies:**
  - **Derazantinib:** On-target toxicities may include **hyperphosphatemia** (FGFR1 inhibition) and ocular toxicity [5]. As a multi-kinase inhibitor, off-target effects are also possible.
  - **Atezolizumab:** Immune-related adverse events (irAEs) can affect any organ, with pulmonary toxicity (pneumonitis) being a notable concern [2].
- **Recommended Monitoring:**
  - **Clinical Observations:** Daily for signs of distress.
  - **Body Weight and Food Consumption:** Recorded twice weekly.
  - **Clinical Pathology:** Serum chemistry (including phosphate levels) and hematology weekly.
  - **Ophthalmic Examinations:** Pre-dose and at study end.

- **Cytokine Storm Assessment:** Monitor serum cytokines if signs of systemic inflammation appear.
- **Adverse Event Management:** Pre-establish dose reduction guidelines for **Derazantinib** and follow established protocols for managing irAEs for Atezolizumab, which may include corticosteroids [2].

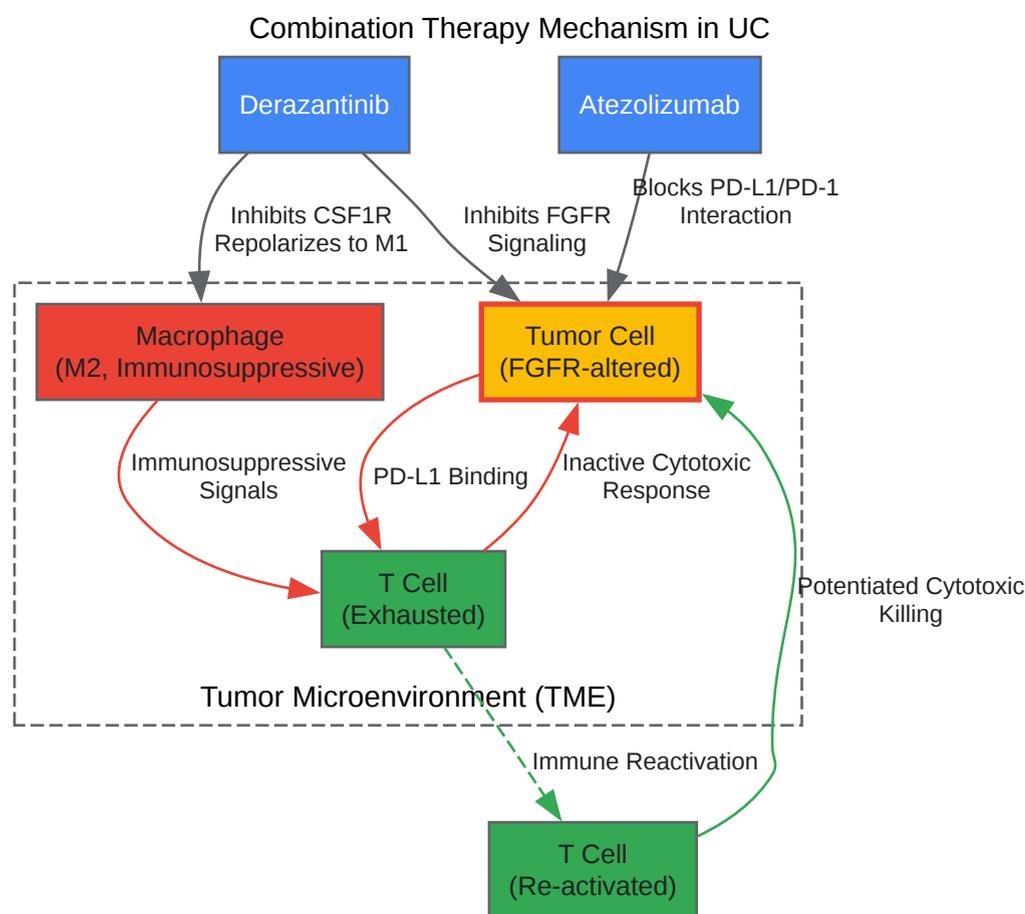
## Challenges and Future Directions

Several challenges and research questions remain to be addressed for the successful development of this combination.

- **Biomarker Development:** Identifying predictive biomarkers is crucial. While **FGFR alterations** are the patient selection criterion for **Derazantinib**, biomarkers for the immunotherapy component (e.g., PD-L1 status, tumor mutational burden, TME immune cell composition) need to be evaluated in the context of this combination [3].
- **Mechanisms of Resistance:** Potential resistance mechanisms to monitor include acquired secondary mutations in **FGFR2** and upregulation of alternative immune checkpoints or resistance pathways, such as **TGF- $\beta$**  signaling [6] [5].
- **Dosing Schedule Optimization:** The sequence and scheduling of the combination (concurrent vs. staggered) may impact both efficacy and toxicity, requiring further investigation [3].

## Diagram: Mechanism of Combination Therapy

Below is a DOT language script that illustrates the proposed mechanism of action for the **Derazantinib** and Atezolizumab combination.



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## Conclusion

The combination of **Derazantinib** and **Atezolizumab** represents a promising, mechanistically-driven strategy for treating **FGFR-altered urothelial carcinoma**. By simultaneously targeting oncogenic driver pathways and the immunosuppressive tumor microenvironment, this approach aims to overcome the limitations of monotherapies. The ongoing **FIDES-02 clinical trial** will be crucial in validating this hypothesis and determining the therapeutic potential of this combination for patients.

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